molecular formula C18H23O2P B044161 Bis(3,5-dimethyl-4-methoxyphenyl)phosphine CAS No. 122708-97-8

Bis(3,5-dimethyl-4-methoxyphenyl)phosphine

Cat. No. B044161
M. Wt: 302.3 g/mol
InChI Key: VNKFDSUAELUAQZ-UHFFFAOYSA-N
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Description

“Bis(3,5-dimethyl-4-methoxyphenyl)phosphine” is a chemical compound with the empirical formula C18H22ClO2P . It is used as a reactant in various chemical reactions .


Synthesis Analysis

This compound can be used as a reactant in several reactions. For instance, it can be used in asymmetric organocatalytic electrophilic phosphination, asymmetric hydroformulation using Taddol-based chiral phosphine-phosphite ligands, synthesis of ferrocene-based chiral diphosphines, alcoholysis of phosphane-boranes, and asymmetric hydrogenations of bifep-type biferrocenes .


Molecular Structure Analysis

The molecular weight of “Bis(3,5-dimethyl-4-methoxyphenyl)phosphine” is 336.79 . The density of this compound is 1.141 g/cm3 at 25 °C .


Chemical Reactions Analysis

“Bis(3,5-dimethyl-4-methoxyphenyl)phosphine” is suitable for various types of coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .


Physical And Chemical Properties Analysis

“Bis(3,5-dimethyl-4-methoxyphenyl)phosphine” is a liquid with a density of 1.141 g/cm3 at 25 °C . The boiling point is predicted to be 451.7±45.0 °C . The refractive index is n20/D1.597 .

Scientific Research Applications

  • Selective Attachment in Synthesis : The bis(2-methoxymethyl pyrrolidine)phosphine moiety enables the selective attachment of electrophiles to the cyclopentadienyl ring of ferrocene, leading to the synthesis of Kephos and OH-Taniaphos derivatives, as found in a study by Lotz et al. (2010) (Lotz et al., 2010).

  • Phosphorylation Agent in Organic Synthesis : Bis(allyloxy)(diisopropylamino)phosphine effectively phosphorylates hydroxy functions after activation, offering a new reagent for organic synthesis. This was detailed by Bannwarth and Küng (1989) (Bannwarth & Küng, 1989).

  • Drug Discovery and Compound Synthesis : Methoxyphenyl-substituted bis(picolyl)phosphines and phosphine oxides, synthesized as per a study by Hettstedt et al. (2016), show potential for drug discovery and synthesis of related compounds (Hettstedt et al., 2016).

  • Catalytic Applications : The bis(triphenylphosphine)(3-allyl)nickel cation, as studied by Grenouillet (1983), catalyzes butadiene oligomerization to form cyclic or linear dimers, influenced by solvent type and co-catalyst nature (Grenouillet, 1983).

  • Asymmetric Transformations : 3,3′-bis(RO)-MeO-BIPHEP derivatives, as investigated by Gorobets et al. (2004), show potential for asymmetric transformations in chemical reactions (Gorobets et al., 2004).

  • Flame-Resistant Materials : The synthesis of flame-resistant PET copolymers containing triaryl phosphine oxide, as shown by Wang et al. (2000), highlights its application in developing materials with improved fire retardance and thermal stability (Wang et al., 2000).

  • Electroluminescent Devices : Dinuclear copper(I) complexes with rigid tetraphosphine ligands, as explored by Bizzarri et al. (2014), demonstrate intense emission at room temperature, suitable for electroluminescent devices (Bizzarri et al., 2014).

Safety And Hazards

“Bis(3,5-dimethyl-4-methoxyphenyl)phosphine” is classified as a skin corrosive and eye irritant. It may also cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

bis(4-methoxy-3,5-dimethylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23O2P/c1-11-7-15(8-12(2)17(11)19-5)21-16-9-13(3)18(20-6)14(4)10-16/h7-10,21H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKFDSUAELUAQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)PC2=CC(=C(C(=C2)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402473
Record name BIS(3,5-DIMETHYL-4-METHOXYPHENYL)PHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(3,5-dimethyl-4-methoxyphenyl)phosphine

CAS RN

122708-97-8
Record name BIS(3,5-DIMETHYL-4-METHOXYPHENYL)PHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 122708-97-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
T Senda, M Ogasawara, T Hayashi - The Journal of Organic …, 2001 - ACS Publications
Catalytic asymmetric synthesis of 4-aryl-2-piperidinones was realized for the first time by asymmetric 1,4-addition of arylboron reagents to 5,6-dihydro-2(1H)-pyridinones in the presence …
Number of citations: 223 pubs.acs.org
T Sturm, W Weissensteiner… - Advanced Synthesis & …, 2003 - Wiley Online Library
A series of diphosphines of the novel Walphos ligand family all based on a phenylferrocenylethyl backbone were synthesised in a four‐step sequence. In the rhodium‐ or ruthenium‐…
Number of citations: 245 onlinelibrary.wiley.com
AL Clevenger, RM Stolley, J Aderibigbe… - Chemical …, 2020 - ACS Publications
A critically important process in catalysis is the formation of an active catalyst from the combination of a metal precursor and a ligand, as the efficacy of this reaction governs the amount …
Number of citations: 126 pubs.acs.org
C Barbato, S Baldino, M Ballico, R Figliolia… - …, 2018 - ACS Publications
The osmium complex trans-[OsCl 2 (PPh 3 ) 2 (en)] (2) was prepared by reaction of [OsCl 2 (PPh 3 ) 3 ] (1a) with ethylenediamine (en), whereas the diphosphine derivatives trans-[OsCl …
Number of citations: 10 pubs.acs.org
CA Busacca, JA Milligan, E Rattanangkool… - The Journal of …, 2014 - ACS Publications
The direct addition of anionic secondary phosphine boranes to carbodiimides yields both chiral and achiral phosphaguanidine boranes under ambient temperature conditions. An …
Number of citations: 20 pubs.acs.org
R Schuecker, K Mereiter, F Spindler… - Advanced Synthesis …, 2010 - Wiley Online Library
Potentially trans‐chelating diphosphine ligands based on a ferrocenyl‐aryl backbone were synthesised in a four‐step sequence and the molecular structures in the solid state of two …
Number of citations: 15 onlinelibrary.wiley.com
AL Clevenger - 2021 - search.proquest.com
The quantifications of the formations of (phosphine) Ni (cod), a potentially active catalyst, and (phosphine) 2 Ni, an unreactive complex, when Ni (cod) 2 is reacted stoichiometrically with …
Number of citations: 0 search.proquest.com
MP Chierchia - 2019 - search.proquest.com
This dissertation will discuss the development of three methodologies for the enantioselective synthesis of organoboron compounds. The first chapter will discuss the initial discovery …
Number of citations: 2 search.proquest.com

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